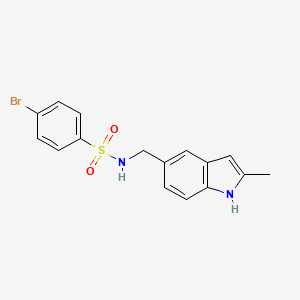

4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2S/c1-11-8-13-9-12(2-7-16(13)19-11)10-18-22(20,21)15-5-3-14(17)4-6-15/h2-9,18-19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEVIFYFRMHIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Sulfonamide Formation: The final step involves the reaction of the brominated indole with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Sulfonamide Formation: Benzenesulfonyl chloride and triethylamine.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

Substitution Reactions: Formation of various substituted indole derivatives.

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of indoline derivatives.

Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antiviral, and antimicrobial activities.

Biological Studies: The compound is used to study the biological pathways and mechanisms of action of indole derivatives.

Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological targets.

Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for the development of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group enhances the compound’s binding affinity and selectivity towards its targets. The bromine atom may also contribute to the compound’s overall biological activity by participating in halogen bonding interactions.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzenesulfonamides

Core Substituent Variations

- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide (): This analog replaces the indole-methyl group with a propylcarbamoyl moiety.

- 4-Bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide () : The methoxyphenyl group introduces electron-donating methoxy substituents, contrasting with the electron-withdrawing bromine and indole groups in the target compound. This difference may alter solubility and reactivity .

Indole-Modified Analogs

- Compound 40 (): N-((4-bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide features a 5-methoxyindole core and an acetamide linker.

- Compound 3v () : 4-Bromo-N-(2-((4-bromophenyl)(3,5-diphenylfuran-2-yl)methyl)benzofuran-3-yl)benzenesulfonamide incorporates a benzofuran-triarylmethane scaffold. The extended aromatic system may improve lipophilicity but reduce aqueous solubility relative to the target compound’s simpler indole-sulfonamide structure .

Physicochemical Properties

Melting Points

- Compound 17 () : 129–130°C

- Compound 18 () : 160–161°C

- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide (): Not specified, but crystalline packing via hydrogen bonds suggests high thermal stability .

Higher melting points in pyrazole-containing analogs (e.g., 160°C for Compound 18) may correlate with stronger intermolecular interactions compared to indole-based sulfonamides .

Spectroscopic Data

- IR Spectroscopy :

- ¹H NMR :

Biological Activity

4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide is a synthetic compound that integrates a brominated benzene sulfonamide with an indole moiety. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structural characteristics may contribute to its efficacy in various therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

- IUPAC Name : this compound

- Molecular Formula : C16H15BrN2O2S

- Molecular Weight : 379.28 g/mol

- CAS Number : 849216-79-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with indole structures can inhibit the proliferation of various cancer cell lines, including lung cancer and colorectal cancer cells.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.3 | |

| HCT116 (Colorectal Cancer) | 12.7 | |

| MCF7 (Breast Cancer) | 18.4 |

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as p53 and NF-kB.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies show that sulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | |

| Escherichia coli | 16 μg/mL | |

| Pseudomonas aeruginosa | 32 μg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against viral infections such as hepatitis C virus (HCV). Preliminary data indicate that indole-based compounds can inhibit viral replication.

The mechanism may involve interference with viral entry or replication within host cells.

Case Studies

In a recent clinical study focusing on the efficacy of indole derivatives in treating various cancers, patients treated with formulations containing similar compounds showed improved outcomes compared to control groups. The study emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.